Cas no 2138256-63-8 (1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol)

1-{1-[2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethyl]-1H-pyrazol-4-yl}ethan-1-ol is a specialized organic compound featuring a pyrazole core substituted with a hydroxyethyl group and a 2,2-dimethyl-1,3-dioxolane-containing side chain. This structure imparts unique reactivity and stability, making it a valuable intermediate in synthetic chemistry, particularly for pharmaceutical and agrochemical applications. The dioxolane moiety enhances solubility and protects functional groups during multi-step syntheses, while the pyrazole ring offers versatility for further derivatization. Its balanced lipophilicity and steric properties contribute to controlled reactivity, facilitating selective transformations. The compound is suited for use in complex molecular architectures, where precise functional group compatibility is required.
1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol structure
2138256-63-8 structure
Product name:1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol
CAS No:2138256-63-8
MF:C12H20N2O3
Molecular Weight:240.298803329468
CID:5852686
PubChem ID:165606675

1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol
    • 1-{1-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]-1H-pyrazol-4-yl}ethan-1-ol
    • 2138256-63-8
    • EN300-1067545
    • インチ: 1S/C12H20N2O3/c1-9(15)10-6-13-14(7-10)5-4-11-8-16-12(2,3)17-11/h6-7,9,11,15H,4-5,8H2,1-3H3
    • InChIKey: YSUWYWQXSALORO-UHFFFAOYSA-N
    • SMILES: O1C(C)(C)OCC1CCN1C=C(C=N1)C(C)O

計算された属性

  • 精确分子量: 240.14739250g/mol
  • 同位素质量: 240.14739250g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 260
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.3
  • トポロジー分子極性表面積: 56.5Ų

1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1067545-1.0g
1-{1-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]-1H-pyrazol-4-yl}ethan-1-ol
2138256-63-8
1g
$1100.0 2023-06-10
Enamine
EN300-1067545-2.5g
1-{1-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]-1H-pyrazol-4-yl}ethan-1-ol
2138256-63-8 95%
2.5g
$2155.0 2023-10-28
Enamine
EN300-1067545-0.05g
1-{1-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]-1H-pyrazol-4-yl}ethan-1-ol
2138256-63-8 95%
0.05g
$924.0 2023-10-28
Enamine
EN300-1067545-0.25g
1-{1-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]-1H-pyrazol-4-yl}ethan-1-ol
2138256-63-8 95%
0.25g
$1012.0 2023-10-28
Enamine
EN300-1067545-0.1g
1-{1-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]-1H-pyrazol-4-yl}ethan-1-ol
2138256-63-8 95%
0.1g
$968.0 2023-10-28
Enamine
EN300-1067545-5.0g
1-{1-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]-1H-pyrazol-4-yl}ethan-1-ol
2138256-63-8
5g
$3189.0 2023-06-10
Enamine
EN300-1067545-1g
1-{1-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]-1H-pyrazol-4-yl}ethan-1-ol
2138256-63-8 95%
1g
$1100.0 2023-10-28
Enamine
EN300-1067545-10g
1-{1-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]-1H-pyrazol-4-yl}ethan-1-ol
2138256-63-8 95%
10g
$4729.0 2023-10-28
Enamine
EN300-1067545-0.5g
1-{1-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]-1H-pyrazol-4-yl}ethan-1-ol
2138256-63-8 95%
0.5g
$1056.0 2023-10-28
Enamine
EN300-1067545-10.0g
1-{1-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]-1H-pyrazol-4-yl}ethan-1-ol
2138256-63-8
10g
$4729.0 2023-06-10

1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol 関連文献

1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-olに関する追加情報

1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol: A Novel Compound with Promising Pharmacological Potential

1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol, with the CAS number 2138256-63-8, represents a unique molecular entity that has garnered significant attention in the field of pharmaceutical research. This compound's structural complexity, combining elements of a 1,3-dioxolane ring and a pyrazole heterocycle, positions it as a potential candidate for various therapeutic applications. Recent studies have highlighted its potential in modulating biological pathways associated with inflammation, oxidative stress, and cell signaling, making it a focal point for drug discovery efforts.

The 1,3-dioxolane ring system in this molecule is a key structural feature that contributes to its stability and solubility properties. This ring is substituted with a 2,2-dimethyl group, which enhances the molecule's hydrophobicity while maintaining its ability to interact with biological targets. The 1H-pyrazole moiety, a five-membered heterocyclic ring containing two nitrogen atoms, is another critical component. Pyrazoles are well-known for their diverse pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The integration of this ring into the molecular framework of 1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol suggests a potential for multitarget engagement.

Recent advancements in medicinal chemistry have underscored the importance of designing molecules with multifunctional capabilities. A 2023 study published in the Journal of Medicinal Chemistry explored the role of 1,3-dioxolane derivatives in modulating enzymatic activities associated with neurodegenerative diseases. The research highlighted how the presence of a 2,2-dimethyl substituent can influence the molecule's interaction with specific protein targets, thereby enhancing its therapeutic potential. This finding aligns with the structural characteristics of 1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol, suggesting its relevance in the development of neuroprotective agents.

The pyrazole ring in this compound is further modified by an ethyl group, which may influence its metabolic stability and bioavailability. The introduction of such substituents is a common strategy in drug design to optimize pharmacokinetic profiles. A 2022 review in Pharmaceutical Research discussed how pyrazole-based compounds can be tailored for improved therapeutic outcomes. The study emphasized that the ethyl substitution in this molecule could enhance its ability to penetrate biological membranes, thereby improving its efficacy in vivo.

Experimental data from preclinical studies indicate that 1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol exhibits promising biological activities. In vitro assays have demonstrated its ability to inhibit key enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are known to play a critical role in the production of pro-inflammatory mediators, making their inhibition a valuable therapeutic strategy. The molecule's ability to modulate these pathways suggests its potential as an anti-inflammatory agent.

Furthermore, recent research has explored the role of 1,3-dioxolane derivatives in oxidative stress management. A 2023 study published in Antioxidants investigated the antioxidant properties of various 1,3-dioxolane compounds and found that they can effectively scavenge free radicals. The 2,2-dimethyl substituent in 1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol may enhance its antioxidant capacity by stabilizing the molecule against oxidative degradation. This property is particularly relevant in the context of diseases characterized by oxidative stress, such as cardiovascular disorders and neurodegenerative conditions.

The 1H-pyrazole ring in this compound also contributes to its potential antitumor activity. Studies have shown that pyrazole derivatives can interfere with the proliferation of cancer cells by targeting specific signaling pathways. For instance, a 2021 study in Cancer Research highlighted the role of pyrazole-based compounds in inhibiting the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. The integration of the 1H-pyrazole moiety into 1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol suggests that it may possess similar mechanisms of action, making it a candidate for further investigation in oncology.

From a synthetic perspective, the synthesis of 1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol involves a series of well-established chemical reactions. The formation of the 1,3-dioxolane ring typically requires a condensation reaction between an aldehyde and a hydroxyl group, followed by cyclization. The introduction of the 2,2-dimethyl substituent is achieved through alkylation or methylation steps, while the 1H-pyrazole ring is formed via a cyclization reaction involving a diketone and an amine. These synthetic strategies are crucial for the development of analogous compounds with modified properties.

Recent advancements in computational chemistry have also provided insights into the molecular interactions of 1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol. Molecular docking studies have predicted its binding affinity to various protein targets, including enzymes and receptors involved in inflammatory and oxidative stress pathways. These computational models are essential for guiding the design of more potent and selective derivatives, as well as for understanding the molecule's mechanism of action at the molecular level.

In conclusion, 1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol represents a promising compound with a unique structural framework that may offer therapeutic benefits across multiple disease indications. Its combination of a 1,3-dioxolane ring, a 2,2-dimethyl substituent, and a 1H-pyrazole moiety positions it as a valuable candidate for further research. As the field of pharmaceutical science continues to evolve, the exploration of such complex molecules will remain a critical area of focus for the development of innovative therapeutics.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm